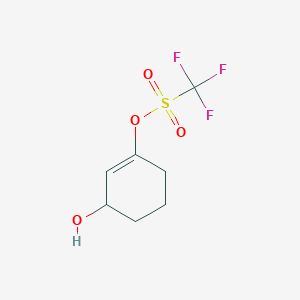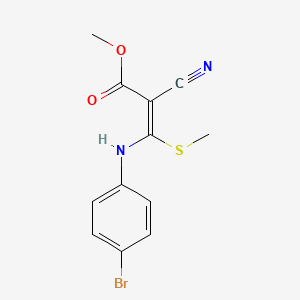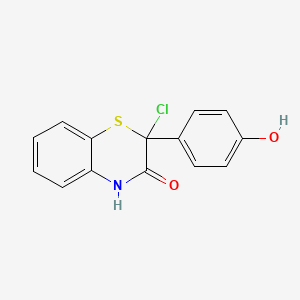![molecular formula C10H23NS B14335340 2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol CAS No. 111709-61-6](/img/structure/B14335340.png)
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol is an organic compound characterized by its unique structure, which includes a thiol group and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol typically involves the reaction of 2,4,4-trimethylpentan-2-amine with ethane-1-thiol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted amino compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The branched alkyl chain may also influence the compound’s interaction with cellular membranes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol: Shares a similar branched alkyl chain but differs in the presence of a phenoxy group instead of a thiol group.
4-(Methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Contains a similar branched alkyl chain and a thiol group but differs in the presence of an aniline group.
Uniqueness
2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol is unique due to its specific combination of a thiol group and a branched alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111709-61-6 |
|---|---|
Molekularformel |
C10H23NS |
Molekulargewicht |
189.36 g/mol |
IUPAC-Name |
2-(2,4,4-trimethylpentan-2-ylamino)ethanethiol |
InChI |
InChI=1S/C10H23NS/c1-9(2,3)8-10(4,5)11-6-7-12/h11-12H,6-8H2,1-5H3 |
InChI-Schlüssel |
IBTNHWSMPNZLFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)







![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)

